4-(Trifluoromethyl)pyridine-2-carbaldehyde
CAS No.: 132470-83-8
Cat. No.: VC21193704
Molecular Formula: C7H4F3NO
Molecular Weight: 175.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132470-83-8 |
---|---|
Molecular Formula | C7H4F3NO |
Molecular Weight | 175.11 g/mol |
IUPAC Name | 4-(trifluoromethyl)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H |
Standard InChI Key | FKNSTSIMTSEJOD-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C(F)(F)F)C=O |
Canonical SMILES | C1=CN=C(C=C1C(F)(F)F)C=O |
Introduction
Chemical Identity and Structure
Basic Information
4-(Trifluoromethyl)pyridine-2-carbaldehyde is identified by the CAS registry number 132470-83-8 and is also known by several synonyms including 4-(trifluoromethyl)picolinaldehyde and 2-Pyridinecarboxaldehyde, 4-(trifluoromethyl)- . The compound has a molecular formula of C₇H₄F₃NO with a molecular weight of 175.11 g/mol .
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
IUPAC Name | 4-(trifluoromethyl)pyridine-2-carbaldehyde |
CAS Number | 132470-83-8 |
Molecular Formula | C₇H₄F₃NO |
Molecular Weight | 175.11 g/mol |
InChI | InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H |
InChIKey | FKNSTSIMTSEJOD-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C(F)(F)F)C=O |
Structural Features
The molecular structure of 4-(Trifluoromethyl)pyridine-2-carbaldehyde consists of a pyridine ring as the core scaffold. This heterocyclic structure contains a nitrogen atom in the ring, making it an azine compound. The two key functional groups attached to this core include:
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A trifluoromethyl (CF₃) group at the 4-position of the pyridine ring
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An aldehyde group (CHO) at the 2-position of the pyridine ring
This structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the trifluoromethyl group, which influences the reactivity of the compound, particularly at the aldehyde position.
Physical and Chemical Properties
Physicochemical Parameters
The compound displays a range of important physicochemical properties that contribute to its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
Property | Value |
---|---|
ACD/LogP | 1.35 |
Rule of 5 Violations | 0 |
ACD/LogD (pH 5.5) | 1.347 |
ACD/LogD (pH 7.4) | 1.347 |
ACD/BCF (pH 5.5) | 6.216 |
ACD/BCF (pH 7.4) | 6.216 |
ACD/KOC (pH 5.5) | 128.706 |
ACD/KOC (pH 7.4) | 128.707 |
H-bond Acceptors | 2 |
H-bond Donors | 0 |
Freely Rotating Bonds | 1 |
Polar Surface Area | 29.96 Ų |
The LogP value of 1.35 indicates moderate lipophilicity, suggesting a reasonable balance between hydrophobic and hydrophilic properties. This characteristic contributes to the compound's potential utility in medicinal chemistry applications . Additionally, the compound has no violations of Lipinski's Rule of 5, suggesting favorable drug-like properties .
Synthesis and Preparation Methods
Industrial Production
Industrial preparation of this compound likely occurs under controlled conditions to ensure high yield and purity. The manufacturing process may include post-synthesis purification techniques such as distillation and recrystallization to obtain the final product with the desired specifications.
Chemical Reactivity
Types of Reactions
4-(Trifluoromethyl)pyridine-2-carbaldehyde exhibits diverse reactivity patterns, primarily driven by its functional groups:
Aldehyde Group Reactions
The aldehyde functionality serves as a reactive center for numerous transformations:
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Oxidation reactions: The aldehyde group can be oxidized to form 4-(trifluoromethyl)pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde to the corresponding alcohol, 4-(trifluoromethyl)pyridine-2-methanol.
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Condensation reactions: The aldehyde can participate in various condensation processes including aldol reactions, Wittig reactions, and reductive aminations.
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Nucleophilic addition reactions: The electrophilic carbonyl carbon readily undergoes nucleophilic addition with various nucleophiles.
Pyridine Ring Reactions
The pyridine ring can engage in several reaction types:
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Nucleophilic substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution, particularly facilitated by the electron-withdrawing trifluoromethyl group.
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Coordination chemistry: The pyridine nitrogen can act as a coordinating site for metals, enabling applications in catalyst development.
Applications and Research Findings
Pharmaceutical Applications
The compound serves as an important building block in pharmaceutical synthesis for several reasons:
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The trifluoromethyl group enhances lipophilicity, allowing synthesized molecules to penetrate biological membranes more effectively.
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The aldehyde group provides a reactive handle for further functionalization in the synthesis of drug candidates.
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The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.
Chemical Research
In chemical research, 4-(Trifluoromethyl)pyridine-2-carbaldehyde finds applications as:
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A building block in the synthesis of complex organic molecules.
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A reagent in various chemical reactions requiring specific electronic properties.
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An intermediate in the development of biologically active compounds.
Industrial Uses
The industrial applications of this compound extend to:
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The production of agrochemicals, including pesticides and herbicides.
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The synthesis of specialty dyes and industrial chemicals.
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Material science applications requiring specific electronic or structural properties.
Comparison with Related Compounds
Comparing 4-(Trifluoromethyl)pyridine-2-carbaldehyde with structurally related compounds provides valuable insights into structure-activity relationships:
Table 3: Comparison with Related Trifluoromethylpyridine Derivatives
Compound | CAS Number | Key Structural Difference | Molecular Weight |
---|---|---|---|
4-(Trifluoromethyl)pyridine-2-carbaldehyde | 132470-83-8 | Base compound | 175.11 g/mol |
3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde | 90381-11-6 | Additional chloro group at position 3 | 209.55 g/mol |
5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 31224-82-5 | Trifluoromethyl group at position 5 instead of 4 | 175.11 g/mol |
The position of the trifluoromethyl group and the presence of additional substituents significantly influence the electronic properties and reactivity patterns of these compounds. For instance, the addition of a chloro group in 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde alters its reactivity profile due to the increased electron-withdrawing effect.
Future Research Directions
Future research involving 4-(Trifluoromethyl)pyridine-2-carbaldehyde may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel applications in emerging fields such as materials science and nanotechnology
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Investigation of structure-activity relationships in biological systems
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Application in the synthesis of fluorinated pharmaceuticals with enhanced properties
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